molecular formula C15H22N2O B103915 5-Methoxy-N,N-diethyltryptamine CAS No. 1218-40-2

5-Methoxy-N,N-diethyltryptamine

Cat. No. B103915
CAS RN: 1218-40-2
M. Wt: 246.35 g/mol
InChI Key: KGDVJQQWCDDEPP-UHFFFAOYSA-N
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Description

5-Methoxy-N,N-diethyltryptamine, also known as 5-MeO-DET, is a psychoactive compound that belongs to the tryptamine class. Tryptamines like 5-MeO-DET are structurally similar to the neurotransmitter serotonin and are known for their hallucinogenic properties. While there is limited information on 5-MeO-DET specifically, related compounds such as 5-Methoxytryptamine (5-MT) have been found in human urine and are associated with various physiological roles .

Synthesis Analysis

The synthesis of 5-MeO-DET and related compounds has been explored in several studies. For instance, 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) has been synthesized using the Speeter and Anthony procedure, which was characterized by various spectroscopic methods including ESI-MS-MS and ESI-TOF-MS . Another study reported the synthesis of N,N-Diallyl-5-methoxytryptamine using 5-methoxyindole as a starting material, proceeding through steps such as Vilsmeier formylation and reductive substitution . These synthetic routes provide insights into the methods that could potentially be adapted for the synthesis of 5-MeO-DET.

Molecular Structure Analysis

The molecular structure of 5-MeO-DET is closely related to that of 5-MT, which has been studied using rotationally resolved fluorescence spectroscopy and resonant ionization spectroscopy. These studies have revealed that the 5-methoxy substitution reduces the number of observed conformers compared to tryptamine, indicating a more constrained molecular structure . Additionally, Fourier transform infrared spectra and molecular structure analyses of 5-MT and its derivatives have been conducted, providing detailed vibrational assignments and conformational analyses .

Chemical Reactions Analysis

While specific chemical reactions of 5-MeO-DET are not detailed in the provided papers, the chemistry of indoles, including tryptamine derivatives, has been extensively studied. For example, regioselective nucleophilic substitution reactions have been applied to synthesize various tryptamine derivatives, demonstrating the reactivity of the indole ring and its substituents . These reactions are crucial for understanding the chemical behavior of 5-MeO-DET and its potential interactions with biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-MeO-DET can be inferred from related compounds. For instance, the infrared spectra of 5-MT and its derivatives provide information on the fundamental vibrational modes, which are essential for understanding the compound's reactivity and interactions . Additionally, the synthesis and characterization of tryptamine derivatives, including their NMR and mass spectral data, contribute to a comprehensive understanding of their physical and chemical properties .

Scientific Research Applications

Pharmacological Insights

5-Methoxy-N,N-diethyltryptamine, a psychoactive substance, has been the subject of various scientific studies. Its pharmacological characteristics, especially its interaction with serotonin receptors, have been a key focus. For instance, Blair et al. (2000) explored the effects of fluorination on hallucinogenic tryptamines, including 5-Methoxy-N,N-diethyltryptamine, to understand their molecular recognition and activation at serotonin receptors. The study highlighted its interactions with different serotonin receptor subtypes, notably 5-HT2A and 5-HT1A (Blair et al., 2000).

Metabolic Pathways

The metabolism of 5-Methoxy-N,N-diethyltryptamine and its derivatives has been a subject of interest, revealing insights into how the body processes these compounds. Kamata et al. (2006) investigated the urinary metabolites of 5-Methoxy-N,N-diethyltryptamine in humans, identifying three major metabolic pathways, including O-demethylation and N-dealkylation (Kamata et al., 2006).

Analytical Techniques

Advancements in analytical techniques have enabled more detailed exploration of 5-Methoxy-N,N-diethyltryptamine. Wang et al. (2009) focused on optimizing the separation and online sample concentration of this compound and related substances using micellar electrokinetic chromatography, which improved detection limits significantly (Wang et al., 2009).

Neuroendocrine Effects

Uthaug et al. (2019) examined the effects of 5-Methoxy-N,N-diethyltryptamine on neuroendocrine markers, affect, and mindfulness in humans. Their findings indicated significant changes in inflammatory markers and improvements in affect and non-judgment, suggesting potential therapeutic applications (Uthaug et al., 2019).

Potential Therapeutic Applications

Reckweg et al. (2022) explored the clinical pharmacology and potential therapeutic applications of 5-Methoxy-N,N-diethyltryptamine. They highlighted its action as an agonist at specific serotonin receptors and its potential benefits in treating mental health conditions due to its rapid onset and short duration of action (Reckweg et al., 2022).

Future Directions

5-MeO-DMT could be fruitfully utilized as a neurochemical research tool with the potential to significantly advance our understanding of the psychological and neuronal processes which underpin cognition and creativity . Further clinical exploration is warranted, using similar precautions as with other classic psychedelics .

properties

IUPAC Name

N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15/h6-7,10-11,16H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDVJQQWCDDEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329130
Record name N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N,N-diethyltryptamine

CAS RN

1218-40-2
Record name 5-Methoxy-N,N-diethyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N,N-diethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-N,N-DIETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HU7LM8HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
S Malaca, AF Lo Faro, A Tamborra, S Pichini… - International Journal of …, 2020 - mdpi.com
Our understanding of tryptamines is poor due to the lack of data globally. Tryptamines currently are not part of typical toxicology testing regimens and their contribution to drug …
Number of citations: 36 www.mdpi.com
PK Gessner, DD Godse, AH Krull, JM McMullan - Life Sciences, 1968 - Citeseer
… Table 2, this experiment established that 5Me0-DMT and 5-methoxy-N:N-diethyltryptamine … (5MeO-DMT), 5-Methoxy-N :N-diethyltryptamine (5MeO-DET), 6-Methoxy-N :N…
Number of citations: 36 citeseerx.ist.psu.edu
SD Brandt, CPB Martins - TrAC Trends in Analytical Chemistry, 2010 - Elsevier
Many N,N-dialkylated tryptamine derivatives can induce altered states of consciousness in humans. The term “hallucinogen” is often used when describing the effect on the human mind…
Number of citations: 30 www.sciencedirect.com
D Zuba - Chromatographic Techniques in the Forensic Analysis …, 2018 - ndl.ethernet.edu.et
Tryptamine is the parent compound for one of the most popular families of the designer drugs. It is a monoamine alkaloid, and it is structurally similar to the amino acid tryptophan. …
Number of citations: 1 ndl.ethernet.edu.et
DNK Pham, AR Chadeayne, JA Golen… - Acta Crystallographica …, 2021 - scripts.iucr.org
The solid-state structures of the synthetic psychedelic 5-methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT) {systematic name: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-…
Number of citations: 1 scripts.iucr.org
M Katagi, T Kamata, K Zaitsu, N Shima… - Therapeutic drug …, 2010 - journals.lww.com
5-Methoxy-N, N-dialkyltryptamines are tryptamine derivatives that possess strong hallucinogenic effects. Because of their escalating popularity and potent physiological effects, an …
Number of citations: 18 journals.lww.com
T Kamata, M Katagi, H Tsuchihashi - Forensic Toxicology, 2010 - Springer
Hallucinogenic tryptamine analogues, an important class of drugs of abuse, can be naturally occurring or chemically synthesized compounds. In Japan, psilocin and psilocybin (…
Number of citations: 26 link.springer.com
Y Nakazono, K Tsujikawa, K Kuwayama, T Kanamori… - Forensic …, 2014 - Springer
In recent years, a large number of tryptamine-based designer drugs have been encountered in forensic samples. We have developed simultaneous analytical methods for 14 tryptamine …
Number of citations: 12 link.springer.com
MB Gatch, MJ Forster, A Janowsky… - Journal of Pharmacology …, 2011 - ASPET
The abuse liability profile of three synthetic hallucinogens, N,N-diisopropyltryptamine (DIPT), 5-N,N-diethyl-5-methoxytryptamine (5-MeO-DET), and 5-methoxy-α-methyltryptamine (5-…
Number of citations: 42 jpet.aspetjournals.org
RA Lyon, M Titeler, MR Seggel, RA Glennon - European journal of …, 1988 - Elsevier
Twenty-one indolealkylamines, some of which are known to be psychoactive in man, were examined for their binding interactions with rat brain cortical 5-HT 2 receptors labeled with the …
Number of citations: 82 www.sciencedirect.com

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